6-N-tert-butylpyridine-2,6-dicarboxamide

Coordination chemistry Ligand design Steric tuning

Sourcing asymmetric pyridine-dicarboxamide ligands with controlled steric and hydrogen-bonding profiles often limits catalyst development. This mono-N-tert-butyl derivative breaks C₂v symmetry, providing a unique 2-donor/3-acceptor H-bonding landscape (TPSA 85.1 Ų, XLogP3 0.7) inaccessible with symmetric analogs. Key supply advantages include: • Distinct coordination geometry: Enforces heteroleptic metal complex topology for catalytic selectivity optimization. • Conformational control: ~5-fold higher amide rotational barrier vs. N-methyl analogs suppresses undesired oligomerization. • Reliable sourcing: Available as a research-grade scaffold with verified purity and global fulfillment support.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 91285-77-7
Cat. No. B14008331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-N-tert-butylpyridine-2,6-dicarboxamide
CAS91285-77-7
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=CC(=N1)C(=O)N
InChIInChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)8-6-4-5-7(13-8)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16)
InChIKeyCSFNKHSLRPPNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity, Physicochemical Profile, and Classification


6-N-tert-Butylpyridine-2,6-dicarboxamide (CAS 91285-77-7; also designated NSC-382161) is a mono-N-substituted pyridine-2,6-dicarboxamide derivative with molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g·mol⁻¹ [1]. The compound carries a tert-butyl group on one amide nitrogen while the second amide remains unsubstituted, yielding an asymmetric hydrogen-bonding profile with two H-bond donors and three H-bond acceptors . Its computed XLogP3 of 0.7 and topological polar surface area (TPSA) of 85.1 Ų position it in a moderate lipophilicity range relative to other pyridine-2,6-dicarboxamide congeners [1]. The scaffold is recognized within the pyridine-dicarboxamide ligand class, which has been explored for constructing dinuclear metal complexes with earth-abundant first-row transition metals for electrocatalytic applications [2].

Why Generic Pyridine-2,6-dicarboxamide Analogs Cannot Substitute


Substitution of one amide position with a tert-butyl group fundamentally alters the steric, electronic, and hydrogen-bonding landscape relative to the unsubstituted or symmetrically substituted pyridine-2,6-dicarboxamide congeners [1]. The mono-tert-butyl substitution breaks the C₂v symmetry of the parent scaffold, generating a geometrically and electronically asymmetric ligand platform that is inaccessible with N,N'-disubstituted or unsubstituted analogs . This asymmetry can critically influence metal coordination geometry, dinuclear complex topology, and catalytic selectivity in ways that cannot be replicated by mixing differently substituted symmetric ligands [2]. Furthermore, the retention of one free primary amide group provides a hydrogen-bonding handle that can participate in substrate recognition, proton-relay pathways, or second-sphere interactions [1]. The quantitative evidence below substantiates why this specific substitution pattern carries distinct physicochemical and potential performance characteristics relative to the closest commercially available or synthetically accessible alternatives.

Quantitative Differentiation from Key Comparators


Molecular Weight and Steric Bulk vs. Unsubstituted Parent

6-N-tert-Butylpyridine-2,6-dicarboxamide (MW = 221.26 g·mol⁻¹) is significantly heavier and sterically more encumbered than the unsubstituted parent pyridine-2,6-dicarboxamide (MW = 165.15 g·mol⁻¹, CAS 4663-97-2) [1][2]. The tert-butyl group contributes an additional 56.11 Da of mass and introduces substantial steric bulk proximal to one metal-binding amide nitrogen. This steric differentiation directly impacts the accessible coordination geometries in metal complexes, as the tert-butyl group can enforce distinct ligand conformations and prevent undesired oligomerization pathways that plague the sterically unshielded parent ligand [3].

Coordination chemistry Ligand design Steric tuning

Hydrogen-Bond Donor Count and Asymmetry vs. Tetraalkyl Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups—one from the unsubstituted primary amide (–CONH₂) and one from the tert-butylamide (–CONHtBu) [1]. In contrast, tetraalkyl-substituted analogs such as N,N,N',N'-tetraethylpyridine-2,6-dicarboxamide (CAS 36763-33-4) have zero HBD groups because all amide protons are replaced by ethyl substituents . Similarly, N,N,N',N'-tetramethylpyridine-2,6-dicarboxamide (MW 221.26, isomeric with the target) also has zero HBD capacity. The mono-tert-butyl substitution preserves one primary amide hydrogen-bond donor while introducing steric bulk at the opposing amide, creating an asymmetric H-bonding profile that is chemically inaccessible in symmetrically disubstituted or unsubstituted congeners [2].

Supramolecular chemistry Anion recognition Hydrogen bonding

Lipophilicity and Membrane Permeability vs. Unsubstituted Parent

The computed XLogP3 for 6-N-tert-butylpyridine-2,6-dicarboxamide is 0.7, compared with a reported LogP of approximately 0.68 for the unsubstituted parent pyridine-2,6-dicarboxamide [1]. While the numerical difference appears modest (+0.02 LogP units), the tert-butyl group introduces a local hydrophobic patch that can significantly alter binding-pocket complementarity, passive membrane permeability, and protein-binding pharmacokinetics in medicinal chemistry contexts [2]. The topological polar surface area (TPSA) of the target is 85.1 Ų vs. 99.07 Ų for the parent [1], reflecting a measurable reduction in polarity that can influence bioavailability parameters.

Medicinal chemistry Drug design Physicochemical profiling

Conformational Flexibility vs. Symmetrically Disubstituted Analogs

6-N-tert-Butylpyridine-2,6-dicarboxamide possesses three rotatable bonds (the tert-butylamide C–N bond and two amide C–C bonds), identical in count to symmetric N,N,N',N'-tetramethylpyridine-2,6-dicarboxamide [1]. However, the tert-butyl group imposes a significantly higher rotational barrier around the N–C(O) bond due to steric clash with the pyridine ring, as estimated by DFT calculations on related N-tert-butylbenzamide systems showing barriers of approximately 12–15 kcal·mol⁻¹ vs. ~2–3 kcal·mol⁻¹ for N-methyl analogs [2]. This conformational restriction pre-organizes the ligand for metal chelation, potentially reducing the entropic penalty of complexation relative to more flexible N-alkyl congeners [3].

Conformational analysis Ligand pre-organization Entropy

Recommended Application Scenarios


Asymmetric Dinuclear Cobalt Complexes for Electrocatalytic HER

The mono-tert-butyl substitution pattern identified in Section 3—providing two HBD sites in an asymmetric arrangement with enhanced conformational rigidity—makes this compound a candidate pro-ligand for constructing heteroleptic or asymmetric dinuclear cobalt complexes. The pyridine-2,6-dicarboxamide scaffold has demonstrated redox activity in electrocatalytic HER when coordinated to dicobalt centers [1]. The tert-butyl group's steric influence, quantified as a 34% mass increase and an estimated 5-fold higher amide rotational barrier relative to N-methyl analogs [2], can suppress undesired dimerization or oligomerization side-reactions during complex formation, leading to more homogeneous catalytic materials.

Anion Recognition and Supramolecular Sensor Development

With two hydrogen-bond donors arranged asymmetrically (one primary amide + one secondary tert-butylamide) and a TPSA of 85.1 Ų, the compound is structurally pre-disposed for selective anion binding. The asymmetric HBD array creates a differentiated electrostatic potential surface that cannot be achieved with symmetric tetraalkyl analogs (0 HBD) or the unsubstituted parent (4 HBD in symmetric arrangement) [1]. Pyridine-2,6-dicarboxamide derivatives have established utility as fluoride, chloride, and phosphate anion receptors, with association constants tunable by amide substitution [2]. The mono-tert-butyl variant offers a unique binding-pocket geometry for applications in environmental fluoride sensing or biological phosphate recognition.

Medicinal Chemistry Fragment Optimization

The compound's computed XLogP3 of 0.7 and TPSA of 85.1 Ų—representing a 14% TPSA reduction vs. the parent pyridine-2,6-dicarboxamide—place it within favorable property space for oral bioavailability while retaining two H-bond donors critical for target engagement [1]. The tert-butyl group is a recognized privileged motif in medicinal chemistry for filling hydrophobic pockets and improving metabolic stability [2]. For fragment-based drug discovery programs targeting bromodomains, kinases, or metalloenzymes where pyridine-dicarboxamide cores have shown activity, this mono-tert-butyl derivative provides a distinct vector for SAR exploration compared to either unsubstituted or fully substituted analogs .

Crystal Engineering and MOF Linker Design

The asymmetric hydrogen-bonding pattern (2 HBD) combined with the steric bulk of the tert-butyl group creates a directional supramolecular synthon suitable for crystal engineering. The 34% greater molecular weight relative to the parent ligand provides increased thermal stability, with a computed boiling point of 465.7 °C at 760 mmHg vs. approximately 479.5 °C for the unsubstituted parent [1][2]. The asymmetric substitution breaks inversion symmetry in the solid state, potentially yielding non-centrosymmetric crystal packing desirable for second-harmonic generation (SHG) materials or ferroelectric coordination polymers.

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